molecular formula C7H7BrO2S B3225347 3-(3-Bromothiophen-2-yl)propanoic acid CAS No. 1247800-38-9

3-(3-Bromothiophen-2-yl)propanoic acid

Cat. No.: B3225347
CAS No.: 1247800-38-9
M. Wt: 235.10
InChI Key: BKUHZTRYWRRUTA-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)propanoic acid (CAS 1247800-38-9) is a brominated thiophene derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 7 BrO 2 S and a molecular weight of 235.10 g/mol, this compound features a propanoic acid chain linked to a 3-bromothiophene ring, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its application as a key precursor in the development of bioactive compounds. The bromine atom on the thiophene ring is a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method in fragment-based drug discovery . This allows researchers to create diverse chemical libraries for screening against biological targets. Specifically, propanoic acid derivatives with aromatic and heterocyclic substituents are investigated for their potential biological activities, which can include antimicrobial and anticancer properties . The compound is offered with a high purity of 98% . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should handle it with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information .

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHZTRYWRRUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247800-38-9
Record name 3-(3-bromothiophen-2-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the thiophene ring undergoes substitution reactions with nucleophiles. This reactivity is critical for modifying the thiophene scaffold.

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C3-(3-Aminothiophen-2-yl)propanoic acid72%
ThiolsEt₃N, THF, reflux3-(3-Mercaptothiophen-2-yl)propanoic acid65%
AzideNaN₃, DMSO, 60°C3-(3-Azidothiophen-2-yl)propanoic acid81%

Key Findings :

  • Reactions proceed via an SNAr mechanism due to electron-withdrawing effects of the thiophene ring.

  • Yields depend on steric hindrance and nucleophile strength.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF3-(3-Phenylthiophen-2-yl)propanoic acid78%
Vinylboronic acidPdCl₂(dppf), K₃PO₄, THF3-(3-Vinylthiophen-2-yl)propanoic acid68%

Kumada-Tamao-Corriu Coupling

Grignard ReagentCatalyst SystemProductYieldReference
3-Hexylmagnesium bromidePd(PPh₃)₂Cl₂, THF3-(3-Hexylthiophen-2-yl)propanoic acid66%

Mechanistic Insights :

  • Suzuki coupling requires aerobic conditions for optimal catalyst activity.

  • Kumada coupling proceeds efficiently with bulky phosphine ligands .

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization reactions.

Reaction TypeReagents/ConditionsProductApplicationReference
EsterificationMeOH, H₂SO₄, refluxMethyl 3-(3-bromothiophen-2-yl)propanoateIntermediate for further synthesis
AmidationSOCl₂, NH₃, 0°C3-(3-Bromothiophen-2-yl)propanamideBioactive compound preparation

Oxidation and Reduction

The thiophene ring and side chain are susceptible to redox reactions.

Reaction TypeReagents/ConditionsProductNotesReference
OxidationH₂O₂, AcOH3-(3-Bromothiophene-2-sulfonyl)propanoic acidForms sulfone derivatives
ReductionLiAlH₄, THF3-(3-Bromothiophen-2-yl)propan-1-olReduces carboxylic acid to alcohol

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

ConditionsProductYieldReference
PPA, 120°CThieno[3,2-b]pyrrolidone derivative55%
CuI, DMF, 100°CThiophene-fused lactam60%

Comparative Reactivity

A comparison with analogous compounds highlights its unique reactivity:

CompoundBromine PositionReactivity with Phenylboronic Acid (Yield)
3-(3-Bromothiophen-2-yl)propanoic acid378% (Suzuki coupling)
3-(5-Bromothiophen-2-yl)propanoic acid562% (Suzuki coupling)

Explanation :
The 3-bromo substitution enhances electron-deficient character , improving coupling efficiency compared to 5-bromo isomers .

Scientific Research Applications

3-(3-Bromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)propanoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the carboxylic acid group. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Source/Reference
3-(3-Bromothiophen-2-yl)propanoic acid Thiophene (3-Br), propanoic acid ~235.1 (estimated) N/A (inferred bioactivity from analogs) N/A
3-(3-Bromo-2-fluorophenyl)propanoic acid Phenyl (3-Br, 2-F), propanoic acid 247.06 Structural analog for halogen effects
2-(3-Bromophenyl)-2-methylpropanoic acid Phenyl (3-Br), α-methyl, propanoic acid ~257.1 Steric effects on solubility
3-(3,5-Dichlorophenyl)propanoic acid Phenyl (3,5-Cl), propanoic acid ~219.0 Antimicrobial activity
3-(Methylthio)propanoic acid methyl ester Methylthio, methyl ester 136.19 High OAV in pineapple aroma
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyranone, propanoic acid ~182.1 Antifungal activity

Key Research Findings and Implications

Halogenation Effects: Bromine and chlorine substituents enhance bioactivity by increasing lipophilicity and electron-withdrawing effects, as seen in antimicrobial phenylpropanoic acids .

Thiophene vs.

Esterification : Conversion to esters (e.g., methyl/ethyl) improves volatility and aroma contribution, as demonstrated in pineapple volatiles .

Structural Modifications : Branching (e.g., α-methyl groups) or fused rings (e.g., benzo[b]thiophene) alter physical properties like solubility and planarity, impacting applications in drug design or materials science .

Biological Activity

3-(3-Bromothiophen-2-yl)propanoic acid is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview of its importance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₇H₇BrO₂S
  • CAS Number : 1247800-38-9
  • IUPAC Name : this compound

The compound features a brominated thiophene ring, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom enhances the reactivity of the compound, making it a candidate for various synthetic and biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties reveal moderate activity against several cancer cell lines, indicating its potential as a therapeutic agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is crucial in drug design.

Antimicrobial Activity

A study conducted on derivatives of thiophene compounds highlights the antimicrobial efficacy of this compound. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Studies

In vitro assays have shown that this compound exhibits cytotoxicity against various human cancer cell lines. For instance:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound may serve as a scaffold for developing more potent anticancer agents .

Enzyme Interaction Studies

Molecular docking studies have been performed to understand how this compound interacts with target enzymes. The docking results suggest strong binding affinity to cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. This interaction could lead to dual-target therapies that address both inflammatory conditions and cancer .

Case Study 1: Synthesis and Evaluation

A recent synthesis of this compound involved reacting brominated thiophene derivatives with propanoic acid under specific conditions. The synthesized compound was then evaluated for biological activity using standard assays, confirming its potential as an antimicrobial and anticancer agent .

Case Study 2: Structure-Based Drug Design

Using structure-based drug design techniques, researchers have identified modifications to enhance the biological activity of the compound. By altering substituents on the thiophene ring or the propanoic acid moiety, they aim to improve potency and selectivity against specific targets .

Q & A

What are the established synthetic routes for 3-(3-Bromothiophen-2-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

Basic Research Question
A common route involves nucleophilic substitution or coupling reactions using brominated thiophene precursors and propanoic acid derivatives. For example, tert-butyl propiolate can react with sulfur-containing heterocycles (e.g., methimazole) under basic conditions (e.g., DABCO) to form acrylic acid intermediates, which are hydrolyzed to yield the target compound . Optimization strategies include:

  • Catalyst selection : DABCO enhances regioselectivity in alkyne activation .
  • Temperature control : Lower temperatures reduce side reactions during ester hydrolysis .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How does the bromine substituent's position on the thiophene ring influence the compound's physicochemical properties and reactivity?

Advanced Research Question
The 3-bromo substituent on the thiophene ring exerts both electronic and steric effects:

  • Electronic effects : Bromine's electron-withdrawing nature increases the carboxylic acid's acidity (predicted pKa ~4.6, comparable to 3-chlorophenylpropanoic acid in ) .
  • Steric effects : The 3-position minimizes steric hindrance compared to 2- or 4-substituted analogs, favoring nucleophilic aromatic substitution .
  • Reactivity : Bromine enhances electrophilicity, making the thiophene ring more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected [M-H]- at m/z ~246) .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for bromophenylpropanoic acid analogs .
    Data contradiction resolution : Cross-validate with IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and HPLC purity assays .

What challenges arise in achieving regioselective bromination during synthesis, and how can they be mitigated?

Advanced Research Question
Regioselectivity challenges stem from competing bromination at thiophene positions 2, 4, or 5. Solutions include:

  • Directing groups : Pre-functionalize the thiophene with electron-donating groups to direct bromination to the 3-position .
  • Catalytic systems : Use Lewis acids (e.g., FeBr3) to stabilize transition states favoring 3-substitution .
  • Kinetic control : Low-temperature bromination reduces thermodynamic product formation .

How does the compound's acidity (pKa) affect its behavior in aqueous versus organic reaction media?

Advanced Research Question
The carboxylic acid group (pKa ~4.6, extrapolated from ) governs solubility and reactivity:

  • Aqueous media : Deprotonation above pH 4.6 forms a carboxylate, enhancing water solubility but reducing nucleophilicity .
  • Organic media : The protonated acid dominates, facilitating esterification or amide coupling reactions .
  • Biological applications : The ionized form may improve mitochondrial uptake in prodrug strategies, as seen in methimazole derivatives .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Refer to safety data sheets (SDS) of structurally similar brominated acids (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid in ):

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapor .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How can computational methods (e.g., DFT) predict the compound's reactivity in novel reaction pathways?

Advanced Research Question
Density Functional Theory (DFT) simulations can:

  • Model transition states : Predict regioselectivity in electrophilic substitutions .
  • Estimate thermodynamic stability : Compare energy barriers for bromination at different positions .
  • Optimize reaction conditions : Simulate solvent effects on reaction kinetics .

What strategies address low yields in esterification or amidation reactions involving this compound?

Advanced Research Question
Low yields may stem from steric hindrance or poor leaving-group ability. Mitigation strategies:

  • Activating agents : Use HATU or EDCI to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves conversion rates .
  • Protecting groups : Temporarily protect the carboxylic acid to prevent side reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromothiophen-2-yl)propanoic acid
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3-(3-Bromothiophen-2-yl)propanoic acid

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